molecular formula C20H26Cl2FN5O B1667162 BMS 181101 CAS No. 146479-45-0

BMS 181101

Número de catálogo: B1667162
Número CAS: 146479-45-0
Peso molecular: 442.4 g/mol
Clave InChI: FSZXJSRMZRCZOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS 181101, también conocido como clorhidrato de 5-fluoro-3-[3-[4-(5-metoxipirimidin-4-il)piperazin-1-il]propil]-1H-indol, es un nuevo fármaco antidepresivo que ha estado bajo investigación clínica. Es un fármaco de molécula pequeña desarrollado por Bristol Myers Squibb Co. y actúa como agonista del receptor de serotonina 1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS 181101 implica varios pasos clave:

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en la literatura disponible. la síntesis normalmente implica técnicas estándar de química orgánica y métodos de purificación para asegurar la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

BMS 181101 experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

    Oxidación: Agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

    Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

    Sustitución: Se pueden utilizar reactivos como halógenos o nucleófilos para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

BMS-181101 is a novel antidepressant drug that has undergone clinical investigation . Research on BMS-181101 includes developing methods for its quantification in plasma and evaluating its pharmacokinetics and receptor binding in animal models . Bristol Myers Squibb is committed to advancing science by supporting novel, independent research that addresses unmet needs surrounding its products and therapeutic areas .

Scientific Research Applications

Quantification in Plasma

  • High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method A specific, accurate, precise, and reproducible HPLC-UV method was developed for the simultaneous quantification of BMS-181101 and its metabolites in rat and monkey plasma .
    • The assay involved solid-phase extraction using an automated solid phase extraction controller (ASPEC) system .
    • The analytes were detected using an ultraviolet absorbance detector set at 287 nm .
    • The method was linear in the concentration range of 50-1000 ng/mL, with a lower limit of quantitation of 50 ng/mL for each analyte .
    • The method was applied to a pharmacokinetic study in monkeys .

Pharmacokinetic Studies

  • Pharmacokinetics and Receptor Binding Pharmacokinetic studies have been conducted to evaluate the drug's behavior in the body and its interaction with receptors .
  • First-Pass Effect Studies in rats showed a total first-pass effect of 94% for BMS-181101, which aligns with the observed absolute oral bioavailability of 6% .

Data Tables

ParameterDetails
HPLC-UV MethodColumn: Zorbax Phenyl (4.6 x 250 mm; 5 microns)
Mobile Phase: 20% acetonitrile, 10% methanol, 69% water, and 1% 1.0 M ammonium phosphate and 1.0 M tetramethylammonium hydroxide mixture adjusted to pH 3 by phosphoric acid
Flow Rate: 1.2 mL/min
Detection: Ultraviolet absorbance detector at 287 nm
Retention Times (Nominal, min)BMS-181101 metabolites: 5 (6'-hydroxy), 8 (7'-hydroxy); BMS-181101: 15; Internal Standard: 18
Linearity Range50-1000 ng/mL
Lower Limit of Quantitation50 ng/mL for each analyte
StabilityStable in the autosampler for at least 38 h; freeze/thaw stability established for three cycles; Stability of BMS-181101 established for one month at -20 degrees C
First-Pass Effect94% in rats, consistent with an absolute oral bioavailability of 6%

Case Studies

  • Pharmacokinetic Study in Monkeys: The HPLC-UV method developed was applied to a pharmacokinetic study in monkeys .
  • Exploratory Case Study of Nivolumab: A case study analyzed the net monetary benefit of second-line nivolumab treatment of patients with squamous non-small cell lung cancer . The study compared the cost-effectiveness of nivolumab versus docetaxel from different perspectives, including payer, traditional societal, and broad societal .
    • The results showed that broadening the cost-effectiveness analysis beyond the traditional payer perspective had a significant impact on the result .
  • Independent Research: Bristol Myers Squibb supports independent research across all phases of development, spanning both interventional and non-interventional research . Concept applications are reviewed for scientific merit and potential to address unmet medical needs .

Mecanismo De Acción

BMS 181101 actúa como un agonista del receptor de serotonina 1. Se une al receptor de serotonina 1, lo que lleva a la activación de vías de señalización descendentes que modulan la liberación de neurotransmisores y la actividad neuronal. Se cree que este mecanismo contribuye a sus efectos antidepresivos al mejorar la neurotransmisión serotoninérgica .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

BMS 181101 es único debido a su afinidad de unión específica y selectividad para el receptor de serotonina 1. Su perfil farmacocinético y las características de unión al receptor lo distinguen de otros compuestos similares, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente antidepresivo .

Actividad Biológica

BMS 181101 is a novel compound primarily investigated for its potential as an antidepressant. This section provides an overview of its biological activity, pharmacological profile, and relevant research findings.

Pharmacological Profile

This compound is classified as a serotonin reuptake inhibitor (SRI) and has been studied for its effects on serotonin transporters in the brain. It is designed to enhance serotonergic neurotransmission, which is crucial in the treatment of depression and anxiety disorders.

  • Serotonin Reuptake Inhibition : this compound selectively inhibits the reuptake of serotonin (5-HT) at the synaptic cleft, increasing its availability and enhancing mood regulation.
  • Blood-Brain Barrier Penetration : Studies utilizing Positron Emission Tomography (PET) have assessed the ability of this compound to penetrate the blood-brain barrier (BBB). Initial findings indicated that this compound showed low brain uptake, which could limit its effectiveness as a CNS-targeted therapy .

Microdosing Studies

Clinical trials involving microdosing of this compound have been conducted to evaluate its pharmacokinetics (PK) and pharmacodynamics (PD). These studies are instrumental in understanding how the drug behaves in human subjects at subtherapeutic doses.

  • Study Design : Healthy volunteers received microdoses of this compound labeled with carbon-11 (^11C) to track its distribution in the brain.
  • Findings : The results indicated that there was no saturable target site-specific binding observed, leading to concerns about the compound's efficacy .

Case Study Analysis

A detailed case study reported on the clinical implications of this compound's low brain uptake. The study highlighted that despite its promising mechanism as a serotonin reuptake inhibitor, the lack of sufficient BBB penetration could hinder its therapeutic potential .

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeParameter EvaluatedResult
Microdosing StudyBrain UptakeLow uptake; insufficient for efficacy
PharmacokineticsDistribution in CNSLimited penetration through BBB
Clinical TrialsTarget Site BindingNo saturable binding observed

Research Implications

The data suggest that while this compound has a valid pharmacological mechanism for treating depression, its clinical development faced challenges due to inadequate BBB penetration. This limitation raises important questions regarding the design of future antidepressants that target serotonergic systems.

Propiedades

Número CAS

146479-45-0

Fórmula molecular

C20H26Cl2FN5O

Peso molecular

442.4 g/mol

Nombre IUPAC

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole;dihydrochloride

InChI

InChI=1S/C20H24FN5O.2ClH/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18;;/h4-5,11-14,23H,2-3,6-10H2,1H3;2*1H

Clave InChI

FSZXJSRMZRCZOD-UHFFFAOYSA-N

SMILES

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl

SMILES canónico

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl

Apariencia

Solid powder

Key on ui other cas no.

146479-45-0

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride
BMS 181101
BMS-181101

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 181101
Reactant of Route 2
Reactant of Route 2
BMS 181101
Reactant of Route 3
Reactant of Route 3
BMS 181101
Reactant of Route 4
Reactant of Route 4
BMS 181101
Reactant of Route 5
Reactant of Route 5
BMS 181101
Reactant of Route 6
Reactant of Route 6
BMS 181101

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.